7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyrimidine core, and various substituents such as benzyl and dimethoxyphenyl groups. The compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3,4-dimethoxyphenylhydrazine and 3,5-dimethylpyrazole, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Benzylation: The final step involves the benzylation of the compound using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the piperidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes, receptors, and other biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents. They may exhibit similar biological activities but with varying potency and selectivity.
Piperidine Derivatives: Compounds with a piperidine ring and different substituents may have different pharmacological profiles and applications.
Benzylated Compounds: Compounds with a benzyl group attached to different core structures may exhibit different chemical reactivity and biological activity.
The uniqueness of 4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C28H32N4O2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32N4O2/c1-19-16-26(31-14-12-22(13-15-31)17-21-8-6-5-7-9-21)32-28(29-19)20(2)27(30-32)23-10-11-24(33-3)25(18-23)34-4/h5-11,16,18,22H,12-15,17H2,1-4H3 |
InChI Key |
OJIGIDDCZZYYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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